

Frequently Asked Questions: Infigratinib

Adverse Events

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Compound Focus: Infigratinib

CAS No.: 872511-34-7

Cat. No.: S548002

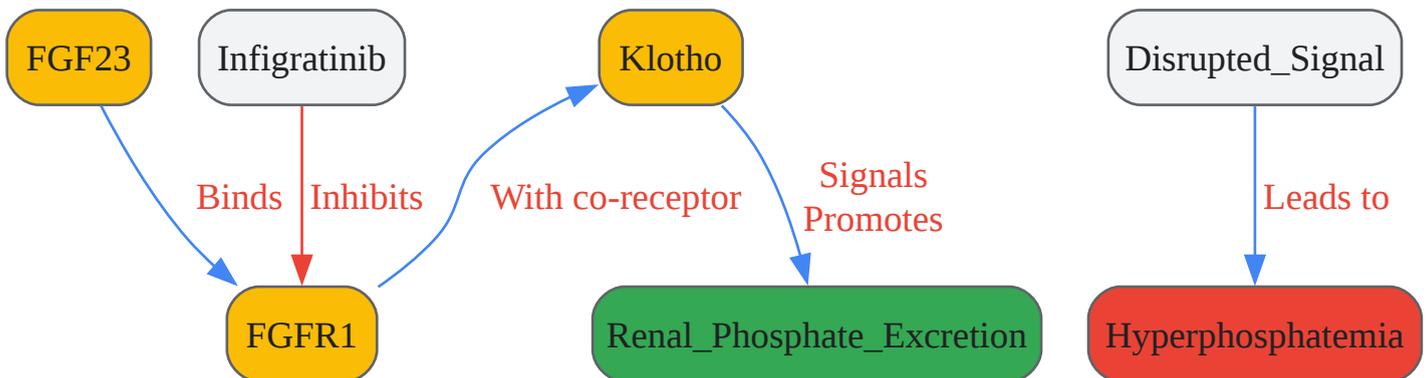
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| Question Topic | Evidence-Based Answer | Key Supporting Data / Management Rationale |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Hyperphosphatemia | On-target, FGFR1-mediated class effect. Inhibition of FGFR1 disrupts FGF23-Klotho signaling, reducing renal phosphate excretion [1]. | Associated with antitumor efficacy in FGFR3-altered urothelial carcinoma; can serve as a pharmacodynamic biomarker [1]. |
| Clinical Monitoring for Hyperphosphatemia | Monitor serum phosphorus levels 1-2 weeks after initiation. Hyperphosphatemia is often defined as serum phosphorus >5.5 mg/dL in clinical trials [2]. | Early detection allows for proactive management and helps avoid treatment interruptions [2]. |
| First-Line Hyperphosphatemia Management | Phosphate binders (e.g., sevelamer hydrochloride). A low-phosphate diet is often insufficient alone [2]. | Phosphate binders are effective and often allow the FGFR inhibitor regimen to continue without dose reduction [2]. |
| Managing Refractory Hyperphosphatemia | Aggressive treatment with maximum doses of sevelamer and acetazolamide . Dose reduction or interruption of infigratinib is rarely | Even levels >7 mg/dL can often be managed without altering the cancer therapy regimen [2]. |

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|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| | needed solely for hyperphosphatemia [2]. | |
| Other Common Adverse Events | Gastrointestinal disorders, skin & subcutaneous tissue disorders, and ocular adverse events are frequently observed [3] [4] [5]. | In FAERS data, GI and skin toxicities showed high disproportionality signals. Ocular events include blurred vision, dry eye, and corneal epitheliopathy [3] [5]. |

Hyperphosphatemia: Mechanism & Clinical Significance

Hyperphosphatemia is not merely a side effect but a direct consequence of **infigratinib**'s intended mechanism. The following diagram illustrates the signaling pathway involved.



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This "on-target" effect is clinically significant. A study on patients with metastatic urothelial carcinoma found that the emergence of hyperphosphatemia was correlated with better treatment outcomes. The overall response rate was **33.3%** in patients with hyperphosphatemia compared to **5.3%** in those without it, suggesting it may serve as a useful surrogate biomarker for antitumor efficacy [1].

Quantitative Profile of Common Adverse Events

A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) quantified the reporting signals for common adverse event categories associated with **infigratinib**. The data below summarizes the significant signals identified [3].

| System Organ Class (SOC) | Case Count (N) | Reporting Odds Ratio (ROR) | Proportional Reporting Ratio (PRR) | Information Component (IC) |
|----------------------------------------|----------------|----------------------------|------------------------------------|----------------------------|
| Gastrointestinal disorders | 26 | 26.03 | 8.44 | 3.08 |
| Skin and subcutaneous tissue disorders | 21 | 92.13 | 40.41 | 5.34 |
| Unexpected AEs (Not on Label) | | | | |
| Dehydration | * | 29.75 | 26.64 | 4.74 |
| Skin exfoliation | * | 50.61 | 45.24 | 5.50 |

Note: The FAERS analysis also identified that the **infigratinib** dose was statistically different between severe and non-severe adverse event reports (113.82 ± 16.13 mg vs. 125 ± 0.00 mg), suggesting a correlation between dose and the risk of severe AEs [3].

Ocular Adverse Events: Clinical Presentation & Management

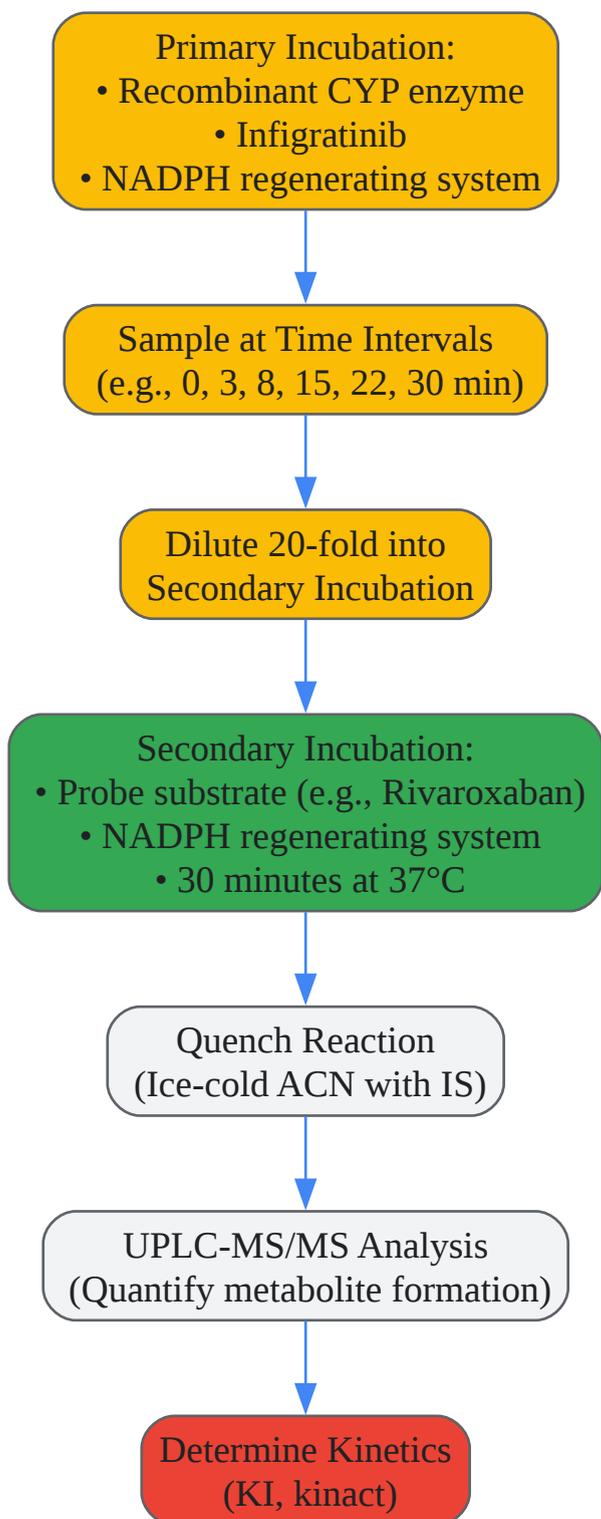
Ocular adverse events are a recognized class effect of FGFR inhibitors. A prospective study highlighted the following manifestations and management approaches [5]:

- **Common Symptoms:** Blurred vision, light sensitivity, and dry eye.

- **Clinical Signs:** Punctate keratitis, corneal epitheliopathy, and corneal haze (in the anterior basement membrane or Descemet's membrane).
- **Time to Onset:** Corneal epitheliopathy occurred at a mean of **91 ± 53 days** after initiating **infigratinib**.
- **Management:**
 - **Proactive Monitoring:** Regular ophthalmic examinations are crucial.
 - **Initial Intervention:** Aggressive topical lubrication and topical steroids, though response may be limited.
 - **For Severe Cases:** Drug interruption may be necessary. Epitheliopathy typically resolved within **60 ± 48 days** of stopping the drug. One case report showed successful management with cyclical **infigratinib** therapy and concomitant autologous serum drops [5].

Experimental Protocol: Assessing CYP-Mediated Drug-Drug Interactions

Infigratinib is a reversible inhibitor and mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4) and CYP2J2. The following experimental workflow can be used to characterize such interactions, which are critical for predicting clinical drug-drug interactions (DDIs), particularly with co-administered drugs like rivaroxaban [6] [7].



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Detailed Methodology [6]:

- **Primary Incubation:**

- Prepare incubation mixtures containing recombinant human CYP enzyme (e.g., 20 pmol/mL rhCYP2J2), an NADPH regenerating system (1 mM NADPH), and **infigratinib** (e.g., 10 μ M) in potassium phosphate buffer (0.1 M, pH 7.4).
 - Incubate at 37°C. Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 8, 15, 22, and 30 minutes).
- **Secondary Incubation:**
 - Dilute each aliquot from the primary incubation 20-fold into a secondary incubation mixture containing a probe substrate at a concentration \sim 4x its K_m (e.g., 50 μ M rivaroxaban for CYP2J2) and a fresh NADPH regenerating system.
 - Incubate the secondary mixtures for 30 minutes at 37°C.
- **Reaction Quenching and Analysis:**
 - Stop the reactions by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., dexamethasone).
 - Centrifuge the quenched samples (e.g., 4000g for 30 minutes at 4°C) to precipitate proteins.
 - Analyze the supernatant using UPLC-MS/MS to quantify the formation of the hydroxylated metabolite of the probe substrate, which serves as a direct measure of residual enzyme activity.
- **Data Analysis:**
 - Plot the natural logarithm of the remaining enzyme activity (%) against the pre-incubation time. The slope of the linear regression from this plot gives the observed inactivation rate constant (kobs) at that **infigratinib** concentration.
 - The maximum inactivation rate constant (kinact) and the inhibitor concentration that supports half-maximal inactivation (KI) are determined by non-linear regression analysis, fitting the kobs values at different **infigratinib** concentrations to the Michaelis-Menten equation.

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